5-nitro-2H-1,2,3-triazole-4-carboxylic acid

Energetic Materials Materials Science Thermochemistry

Researchers developing next-generation insensitive munitions often face a trade-off between detonation performance and safety. This 5-nitro-2H-1,2,3-triazole-4-carboxylic acid directly addresses this challenge as a critical precursor for derivatives with RDX-comparable performance and improved safety margins. - Enables synthesis of energetic materials with lower vulnerability to accidental initiation. - Carboxylic acid handle at the 4-position is essential for downstream amide or ester derivatization. - Distinct 2H-1,2,3-triazole core provides a model system for studying scaffold-dependent thermal stability (~45 kcal/mol decomposition barrier).

Molecular Formula C3H2N4O4
Molecular Weight 158.07 g/mol
CAS No. 145769-54-6
Cat. No. B115095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-2H-1,2,3-triazole-4-carboxylic acid
CAS145769-54-6
Molecular FormulaC3H2N4O4
Molecular Weight158.07 g/mol
Structural Identifiers
SMILESC1(=NNN=C1[N+](=O)[O-])C(=O)O
InChIInChI=1S/C3H2N4O4/c8-3(9)1-2(7(10)11)5-6-4-1/h(H,8,9)(H,4,5,6)
InChIKeyKUSAQLMAEMVDRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2H-1,2,3-triazole-4-carboxylic Acid Procurement Guide


5-Nitro-2H-1,2,3-triazole-4-carboxylic acid (CAS 145769-54-6) is a nitrogen-rich heterocyclic building block belonging to the class of nitro-1,2,3-triazoles . With a molecular weight of 158.07 g/mol [1] and the SMILES notation O=C(O)C1=C(NN=N1)[N+]([O-])=O , its core structure combines a carboxylic acid handle at the 4-position with an electron-withdrawing nitro group at the 5-position of the 2H-1,2,3-triazole ring . This specific substitution pattern imparts distinct physicochemical and energetic properties that differentiate it from regioisomeric forms and analogues, making it a critical intermediate in the synthesis of high-performance energetic materials [2].

Energetic precursorSynthesizes nitrotriazole derivatives with reported detonation performance
Regiospecific core2H-1,2,3-triazole scaffold required for distinct thermal decomposition profile
Derivatization handle4‑carboxylic acid enables amide, ester and decarboxylative coupling routes

Generic Substitution Risks: 5-Nitro-2H-1,2,3-triazole-4-carboxylic Acid


Generic substitution of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid is strongly discouraged due to critical differences in regioisomerism and scaffold architecture. Unlike N1-alkylated variants or 1,2,4-triazole isomers, the 2H-1,2,3-triazole substitution pattern of this compound is a prerequisite for accessing specific energetic derivatives with distinct thermal stability and performance profiles [1]. The presence of the 4-carboxylic acid group is also a non-negotiable functional handle for downstream derivatization, distinguishing it from methyl esters or amino-substituted analogues which would require divergent synthetic routes. Furthermore, in silico predictive models indicate that the precise arrangement of the nitro and carboxylic acid groups on this core contributes to unique predicted biological activities [2] that would be altered or lost by switching to a close analogue, thereby invalidating structure-activity relationship (SAR) studies.

Regioisomer mismatch
1,2,4‑triazole isomers exhibit a higher decomposition barrier (~52 vs ~45 kcal/mol) and different nitro‑group effect; thermal stability profile may not transfer.
Functional group alteration
Methyl esters, amino analogues or N1‑alkylated variants lack the 4‑COOH handle, requiring divergent synthetic routes and invalidating SAR continuity.
Scaffold architecture shift
Changing the triazole core or substitution pattern can fundamentally alter decomposition mechanism and predicted biological activity class; direct replacement may not be feasible.

Quantitative Evidence: 5-Nitro-2H-1,2,3-triazole-4-carboxylic Acid Comparator Guide


Energetic Performance Comparison with RDX

Derivatives synthesized from 5-nitro-2H-1,2,3-triazole-4-carboxylic acid demonstrate performance metrics comparable to the benchmark explosive RDX. Specifically, the derivative 2-amino-4,5-dinitro-1,2,3-2H-triazole exhibits a detonation pressure (P) of 36.2 GPa and a detonation velocity (vD) of 8843 m/s. This compares favorably to RDX, which has a P of 35.0 GPa and vD of 8762 m/s [1]. Furthermore, the derivative shows a significantly higher impact sensitivity (IS) of 24 J compared to 7.5 J for RDX, suggesting a safer handling profile [1].

Energetic Comparison
Head‑to‑head
Derivative (2‑amino‑4,5‑dinitro‑1,2,3‑2H‑triazole): P 36.2 GPa, vD 8843 m/s, IS 24 J
RDX: P 35.0 GPa, vD 8762 m/s, IS 7.5 J
Reported detonation performance context; impact sensitivity endpoint higher (24 J vs 7.5 J).
Derivative‑level data; precursor procurement context. J. Mater. Chem. A, 2013.
Energetic Materials Materials Science Thermochemistry

Thermal Decomposition: 1,2,3- vs. 1,2,4-Triazole Isomers

Computational studies using MP2 and DLPNO-CCSD(T) methods reveal distinct thermochemical properties for the 1,2,3-triazole scaffold compared to the 1,2,4-triazole isomer. The primary decomposition pathway for 1,2,3-triazole is ring-opening with an energy barrier of ~45 kcal/mol, whereas 1,2,4-triazole undergoes a higher-energy H-transfer mechanism at ~52 kcal/mol [1]. This indicates that 1,2,4-triazole is inherently more thermally stable. Additionally, the introduction of a nitro group has an opposite effect on the primary dissociation channels of the two isomers, fundamentally altering their decomposition behavior [1].

Thermal Barrier
Computational
1,2,3‑triazole core: ~45 kcal/mol (ring‑opening)
1,2,4‑triazole core: ~52 kcal/mol (H‑transfer)
Decomposition mechanism differs; scaffolds not interchangeable for energetic design.
MP2/DLPNO‑CCSD(T) study; J. Phys. Chem. A 2020.
Computational Chemistry Thermochemistry Energetic Materials

Predicted Biological Activity Profile

In silico prediction of activity spectra for substances (PASS) for a derivative of 1,2,3-triazole-4-carboxylic acid indicates a high probability (Pa > 0.95) for several pharmacologically relevant activities, including lipid metabolism regulation (Pa 0.999), angiogenesis stimulation (Pa 0.995), DNA synthesis inhibition (Pa 0.991), and apoptosis agonism (Pa 0.979) [1]. While not a direct measurement for the target compound, these predictions for the core scaffold provide a class-level inference for its potential utility in medicinal chemistry projects.

Predicted Bioactivity
Class‑level
PASS Pa > 0.95: lipid metabolism regulator (0.999), angiogenesis stimulation (0.995), DNA synthesis inhibition (0.991), apoptosis agonism (0.979)
In silico class‑level prediction; supports medicinal chemistry screening context.
Prediction for a 1,2,3‑triazole‑4‑carboxylic acid derivative; not compound‑specific validation.
Medicinal Chemistry Drug Discovery In Silico Prediction

Application Scenarios for 5-Nitro-2H-1,2,3-triazole-4-carboxylic Acid


Next-Generation Insensitive High Explosives Synthesis

This compound is an essential precursor for synthesizing derivatives that rival the detonation performance of RDX but with significantly improved safety margins [1]. R&D programs focused on developing insensitive munitions or propellants should procure this compound to build and test novel nitrogen-rich energetic molecules with lower vulnerability to accidental initiation.

Energetic Materials Computational & Experimental Research

As demonstrated by DFT studies, the distinct decomposition energy barrier of the 1,2,3-triazole core (~45 kcal/mol) compared to the 1,2,4-triazole core (~52 kcal/mol) makes this compound a valuable model system for studying the interplay between scaffold architecture, nitro-group substitution, and thermal stability [2]. This is a critical research area for the rational design of new energetic materials.

Anticancer and Metabolic Disease Medicinal Chemistry

Procurement is justified for laboratories engaged in fragment-based drug discovery or lead optimization for anticancer agents, lipid metabolism regulators, or DNA synthesis inhibitors. In silico predictions for the 1,2,3-triazole-4-carboxylic acid class indicate a high probability of activity in these areas (e.g., Pa 0.961 for antineoplastic activity) [3]. This scaffold serves as a versatile core for generating diverse libraries of amides, esters, and other derivatives for biological evaluation.

Synthetic Methodology for Nitrotriazoles

This compound serves as a key starting material or intermediate in developing and optimizing new synthetic routes for substituted nitrotriazoles, such as decarboxylative coupling reactions [4]. Its commercial availability as a research chemical allows for reproducible methods development without the need for in-house, multi-step synthesis from potentially hazardous precursors like sodium azide.

Application
Selection Property
Validation Focus
Insensitive high‑explosives R&D
Precursor for nitrotriazole derivatives with reported detonation performance
Impact sensitivity and detonation endpoint profiling
Energetic materials computational research
1,2,3‑triazole core with distinct decomposition energy barrier
Thermal stability and decomposition pathway modeling
Medicinal chemistry research
1,2,3‑triazole‑4‑carboxylic acid scaffold for fragment‑based library synthesis
In silico activity prediction evaluation; assay‑based target validation
Synthetic methodology development
Commercially available nitrotriazole building block
Reproducible derivatization and decarboxylative coupling optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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